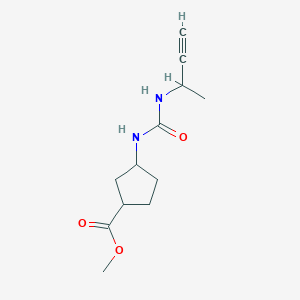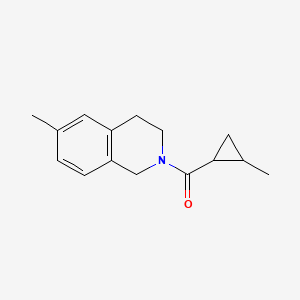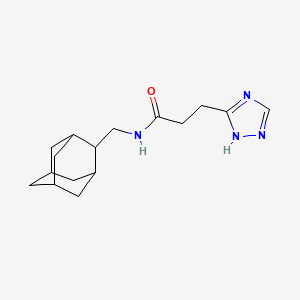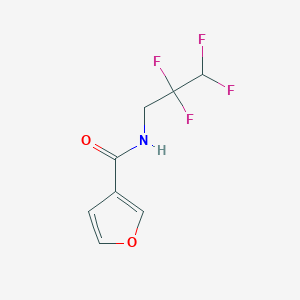
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has been extensively studied for its potential applications in various scientific fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the inhibition of key enzymes involved in various biological processes. Specifically, this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate disrupts the synthesis of DNA and RNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate has several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has been shown to have immunomodulatory effects. Specifically, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can modulate the activity of immune cells, such as T-cells and macrophages, leading to enhanced immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in lab experiments is its specificity. This compound selectively inhibits DHODH, making it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, one limitation of using this compound is its cytotoxicity. Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate can induce cell death in non-cancerous cells, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate. One potential direction is the development of novel derivatives of this compound with improved specificity and reduced cytotoxicity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its potential applications in various fields, including medicine and agriculture. Finally, the use of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate is a chemical compound with promising applications in various scientific fields. Its specificity and mechanism of action make it a valuable tool for studying the role of pyrimidine nucleotide synthesis in various biological processes. However, its cytotoxicity and potential side effects must be carefully considered before its use in clinical applications. Further research is needed to fully understand the potential of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate and its derivatives in various fields.
Synthesemethoden
The synthesis of Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate involves the reaction of 3-butyn-2-amine with methyl 3-bromo-2-oxocyclopentane-1-carboxylate. This reaction is catalyzed by copper and palladium, and the product is obtained through chromatographic purification. The yield of this synthesis method is approximately 50%.
Eigenschaften
IUPAC Name |
methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-8(2)13-12(16)14-10-6-5-9(7-10)11(15)17-3/h1,8-10H,5-7H2,2-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCDOMMWMWTUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)NC1CCC(C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(but-3-yn-2-ylcarbamoylamino)cyclopentane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)

![(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B7634585.png)

![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[3-(4,5-dimethyl-1,3-oxazol-2-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7634619.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)